4-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Description
4-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C17H20F3N7 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.17322815 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to show nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring and its derivatives play a significant role in the interaction with its targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing pyrrolidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . For example, pyrrolidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Pharmacokinetics
It is known that the structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Result of Action
It is known that pyrrolidine derivatives can show significant biological activity, suggesting that they may have a substantial impact at the molecular and cellular level .
Action Environment
It is known that the biological profile of pyrrolidine derivatives can be influenced by the different stereoisomers and the spatial orientation of substituents .
Properties
IUPAC Name |
4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7/c18-17(19,20)13-9-14(22-11-21-13)26-5-7-27(8-6-26)16-10-15(23-12-24-16)25-3-1-2-4-25/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVAZGXGOMBEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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